molecular formula C5H8ClN3 B1594982 2-Hydrazinylpyridine hydrochloride CAS No. 51169-05-2

2-Hydrazinylpyridine hydrochloride

Cat. No. B1594982
CAS RN: 51169-05-2
M. Wt: 145.59 g/mol
InChI Key: ZDCGBGBQRTYDFC-UHFFFAOYSA-N
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Description

2-Hydrazinylpyridine hydrochloride, also known as 2-Pyridylhydrazine hydrochloride, is a chemical compound with the molecular formula C5H8ClN3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Hydrazinylpyridine hydrochloride consists of 5 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The InChI code is InChI=1S/C5H7N3.ClH/c6-8-5-3-1-2-4-7-5;/h1-4H,6H2, (H,7,8);1H .


Physical And Chemical Properties Analysis

2-Hydrazinylpyridine hydrochloride has a molecular weight of 145.59 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 145.0406750 g/mol . The topological polar surface area is 50.9 Ų . The compound is covalently bonded and consists of 2 units .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Hydrazinylpyridine Derivatives

    2-Hydrazinylpyridine hydrochloride is utilized in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 2-hydrazinylpyridine-3,4-dicarbonitriles and their reaction with salicylaldehyde derivatives, producing compounds with potential fluorescence sensitivity toward zinc ions (Ershov et al., 2018). Another example includes the formation of hydrazones from substituted 2-hydrazinylpyridines, leading to different types of cyclizations depending on the substitution pattern (Cheurfa et al., 2016).

  • Nucleophilic Aromatic Substitution and Further Transformation

    The compound is involved in efficient synthesis methods through nucleophilic aromatic substitution, leading to environmentally friendly processes and potential applications in creating novel ligands for metal cations in aqueous solutions (Ekar & Kranjc, 2020).

Sensor Development and Applications

  • Fluorescent Sensor for Metal Ions: 2-Hydrazinylpyridine hydrochloride is instrumental in developing sensors. A study showcased its use in creating a diarylethene derivative sensor, which is highly selective and sensitive to Cd2+ and Zn2+ ions, exhibiting significant fluorescence emission and color changes (Wang et al., 2018).

Biological and Medicinal Research

  • Antimycobacterial Activity: This compound has been evaluated for antimycobacterial activity, as seen in the synthesis and antimycobacterial evaluation of pyridinyl- and pyrazinylhydrazone derivatives (Pinheiro et al., 2020).

Safety And Hazards

2-Hydrazinylpyridine hydrochloride should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It is advised to use personal protective equipment and chemical impermeable gloves during handling. All sources of ignition should be removed .

Relevant Papers One relevant paper found discusses the synthesis of a new class of fluorescent triazaborolopyridinium compounds from hydrazones of 2-Hydrazinylpyridine (HPY) for potential use in live-cell imaging applications .

properties

IUPAC Name

pyridin-2-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c6-8-5-3-1-2-4-7-5;/h1-4H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCGBGBQRTYDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334613
Record name 2-hydrazinylpyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinylpyridine hydrochloride

CAS RN

62437-99-4, 51169-05-2
Record name 2-Hydrazinopyridine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62437-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydrazinylpyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BE Jiang, X Jiang, Q Zhang, Q Liang… - Journal of Medicinal …, 2020 - ACS Publications
… The title compound was prepared by the same procedure described for 54 except using 2-hydrazinylpyridine hydrochloride instead of phenylhydrazine hydrochloride as a white solid. H …
Number of citations: 7 pubs.acs.org

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